molecular formula C4H6N2OS B11741330 (5-Aminoisothiazol-3-yl)methanol

(5-Aminoisothiazol-3-yl)methanol

Cat. No.: B11741330
M. Wt: 130.17 g/mol
InChI Key: UNGJDVKSNJDNDH-UHFFFAOYSA-N
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Description

(5-Aminoisothiazol-3-yl)methanol is an organic compound with the molecular formula C4H6N2OS. It features a five-membered isothiazole ring, which includes both sulfur and nitrogen atoms, and a hydroxymethyl group attached to the third carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisothiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH during the reaction is maintained between 10.1 to 13, preferably between 10.5 to 12.5 .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing the formation of by-products. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: (5-Aminoisothiazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of substituted isothiazoles .

Scientific Research Applications

(5-Aminoisothiazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of (5-Aminoisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Uniqueness: (5-Aminoisothiazol-3-yl)methanol is unique due to its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

(5-amino-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2

InChI Key

UNGJDVKSNJDNDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1CO)N

Origin of Product

United States

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